molecular formula C17H9BrFNO3S2 B2404367 (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 442671-38-7

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2404367
CAS No.: 442671-38-7
M. Wt: 438.29
InChI Key: FIYRUBYAMIIVTH-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H9BrFNO3S2 and its molecular weight is 438.29. The purity is usually 95%.
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Scientific Research Applications

Hetero-Diels–Alder Reactions

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives have been utilized in Hetero-Diels–Alder reactions, a method to synthesize complex molecules. For instance, Velikorodov et al. (2017) reported the successful use of related 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones in these reactions to form various thiochromeno[2,3-d][1,3]thiazole derivatives (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).

Antitumor Agents

Several derivatives of this compound have shown potential as antitumor agents. Matiichuk et al. (2020) synthesized derivatives that demonstrated significant antitumor activity, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, & V. Matiychuk, 2020).

Antimicrobial Applications

Some fluorine-containing derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2013) created compounds with antimicrobial activity against various bacteria and fungi, highlighting the potential of these derivatives in antimicrobial research (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

Anticancer Activity

The compound's derivatives have been researched for their anticancer activities. Horishny and Matiychuk (2021) synthesized esters and amides of related compounds, finding moderate antitumor activity against human cancer cell lines (V. Horishny & V. Matiychuk, 2021).

Properties

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFNO3S2/c18-12-7-14-13(22-8-23-14)5-9(12)6-15-16(21)20(17(24)25-15)11-3-1-10(19)2-4-11/h1-7H,8H2/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYRUBYAMIIVTH-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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